4-(4-chlorophenyl)-6-(4-ethoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
4-(4-chlorophenyl)-6-(4-ethoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound with a unique structure that includes both pyrrolo and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-6-(4-ethoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-6-(4-ethoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and alkylation reactions can be carried out using appropriate halogenating agents and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and alkyl halides like methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(4-chlorophenyl)-6-(4-ethoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-6-(4-ethoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting a particular enzyme in a disease pathway.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(4-chlorophenyl)-6-(4-ethoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H20ClN3O3 |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6-(4-ethoxyphenyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C21H20ClN3O3/c1-3-28-16-10-8-15(9-11-16)25-12-17-18(20(25)26)19(23-21(27)24(17)2)13-4-6-14(22)7-5-13/h4-11,19H,3,12H2,1-2H3,(H,23,27) |
InChI Key |
GRZHKUNHISDGRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC3=C(C2=O)C(NC(=O)N3C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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